molecular formula C18H17N3O4 B11060088 3-(Furan-2-yl)-4-(4-hydroxyphenyl)-5-(2-methoxyethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one

3-(Furan-2-yl)-4-(4-hydroxyphenyl)-5-(2-methoxyethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one

Cat. No.: B11060088
M. Wt: 339.3 g/mol
InChI Key: SKGPTKYGCKBKJM-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-4-(4-hydroxyphenyl)-5-(2-methoxyethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is a complex organic compound that features a unique combination of functional groups, including a furan ring, a hydroxyphenyl group, and a methoxyethyl side chain. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-4-(4-hydroxyphenyl)-5-(2-methoxyethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one typically involves multi-step organic reactions. The starting materials often include furan derivatives, phenyl compounds, and pyrazole precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-4-(4-hydroxyphenyl)-5-(2-methoxyethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The furan ring can be reduced to tetrahydrofuran derivatives.

    Substitution: The methoxyethyl side chain can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the furan ring may produce tetrahydrofuran derivatives.

Scientific Research Applications

3-(Furan-2-yl)-4-(4-hydroxyphenyl)-5-(2-methoxyethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-4-(4-hydroxyphenyl)-5-(2-methoxyethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Furan-2-yl)-2-(3-methyl-1H-benzoimidazol-2-yl)-3-oxo-propionitrile
  • 2-(1H-benzimidazol-2-yl)-3-phenylacrylonitrile
  • 3-(2-oxo-benzoxazol-3-yl)-propionitrile

Uniqueness

3-(Furan-2-yl)-4-(4-hydroxyphenyl)-5-(2-methoxyethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H17N3O4

Molecular Weight

339.3 g/mol

IUPAC Name

3-(furan-2-yl)-4-(4-hydroxyphenyl)-5-(2-methoxyethyl)-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C18H17N3O4/c1-24-10-8-21-17(11-4-6-12(22)7-5-11)14-15(13-3-2-9-25-13)19-20-16(14)18(21)23/h2-7,9,17,22H,8,10H2,1H3,(H,19,20)

InChI Key

SKGPTKYGCKBKJM-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(C2=C(NN=C2C1=O)C3=CC=CO3)C4=CC=C(C=C4)O

Origin of Product

United States

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